molecular formula C27H29NO5 B11416853 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one

6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one

Katalognummer: B11416853
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: PXFIGWQJJVTBOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of two methoxyphenyl groups and two ethoxy groups attached to the isoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxyphenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions using methoxybenzene derivatives.

    Ethoxy Group Addition: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-isoquinoline
  • 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroquinoline
  • 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline

Uniqueness

“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C27H29NO5

Molekulargewicht

447.5 g/mol

IUPAC-Name

6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C27H29NO5/c1-5-32-24-15-19-16-26(29)28(20-9-13-22(31-4)14-10-20)27(23(19)17-25(24)33-6-2)18-7-11-21(30-3)12-8-18/h7-15,17,27H,5-6,16H2,1-4H3

InChI-Schlüssel

PXFIGWQJJVTBOX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.